An In-depth Technical Guide to (3-(Fluorosulfonyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (3-(Fluorosulfonyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery
CAS Number: 2393030-91-4 Molecular Formula: C₆H₆BFO₄S Molecular Weight: 203.99 g/mol
Abstract
(3-(Fluorosulfonyl)phenyl)boronic acid has emerged as a pivotal reagent in contemporary medicinal chemistry and organic synthesis. Its unique structural features, combining the versatile reactivity of a boronic acid with the distinct electronic properties of a meta-substituted fluorosulfonyl group, make it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of (3-(Fluorosulfonyl)phenyl)boronic acid, including its chemical and physical properties, detailed synthesis protocols, and its significant applications, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. The insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to facilitate its effective utilization in the discovery and development of novel therapeutics.
Introduction: The Rise of Functionalized Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have become indispensable tools in the pharmaceutical industry, largely due to their stability, low toxicity, and exceptional versatility in carbon-carbon and carbon-heteroatom bond formation.[1] The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has propelled boronic acids to the forefront of synthetic organic chemistry. These reactions offer a powerful and efficient means to construct biaryl and heteroaryl structures, which are common motifs in a vast array of biologically active compounds.[1]
The strategic incorporation of specific functional groups onto the phenylboronic acid scaffold can profoundly influence the physicochemical and pharmacological properties of the resulting molecules. The fluorosulfonyl group (-SO₂F) is of particular interest due to its strong electron-withdrawing nature and its potential to act as a covalent "warhead" by reacting with nucleophilic residues in biological targets. This dual functionality makes (3-(Fluorosulfonyl)phenyl)boronic acid a highly attractive building block for the design of targeted covalent inhibitors and other sophisticated therapeutic agents.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 2393030-91-4 | [2] |
| Molecular Formula | C₆H₆BFO₄S | [3] |
| Molecular Weight | 203.99 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents. | |
| Stability & Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. Keep container tightly closed. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. | [4] |
Safety Precautions: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling (3-(Fluorosulfonyl)phenyl)boronic acid. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[4][5]
Synthesis of (3-(Fluorosulfonyl)phenyl)boronic acid: A Step-by-Step Protocol
Here, we propose a detailed, self-validating protocol based on the Grignard methodology, a widely used and reliable method for the synthesis of arylboronic acids.[6] The starting material, 3-bromobenzenesulfonyl fluoride, is commercially available.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of (3-(Fluorosulfonyl)phenyl)boronic acid.
Experimental Protocol:
Objective: To synthesize (3-(Fluorosulfonyl)phenyl)boronic acid from 3-bromobenzenesulfonyl fluoride via a Grignard reaction.
Materials:
-
3-Bromobenzenesulfonyl fluoride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(OiPr)₃)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Saturated aqueous sodium chloride (brine)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.), flame-dried under vacuum and cooled under an inert atmosphere.
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous THF to the flask to cover the magnesium.
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Dissolve 3-bromobenzenesulfonyl fluoride (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 3-bromobenzenesulfonyl fluoride solution to the magnesium suspension. The reaction is initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining 3-bromobenzenesulfonyl fluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask, dissolve trimethyl borate or triisopropyl borate (1.5 equivalents) in anhydrous diethyl ether or THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula or a dropping funnel. It is crucial to maintain the temperature below -70 °C during the addition to prevent the formation of byproducts.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
-
-
Hydrolysis and Work-up:
-
Slowly warm the reaction mixture to room temperature.
-
Quench the reaction by the slow, dropwise addition of a cooled aqueous solution of hydrochloric acid (e.g., 2 M). This step should be performed carefully as it is exothermic.
-
Continue to stir the mixture vigorously for at least 1 hour to ensure complete hydrolysis of the borate ester.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude (3-(Fluorosulfonyl)phenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a polar solvent like ethyl acetate and a nonpolar solvent like hexanes) or by column chromatography on silica gel.
-
Self-Validation: The success of the synthesis can be monitored at various stages. The formation of the Grignard reagent can be qualitatively assessed by the consumption of magnesium. The progress of the borylation and hydrolysis can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Key Applications in Drug Discovery and Organic Synthesis
The utility of (3-(Fluorosulfonyl)phenyl)boronic acid is primarily centered around its participation in palladium-catalyzed cross-coupling reactions and its potential as a precursor to covalent inhibitors.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a boronic acid and an organohalide or triflate.[2][7] (3-(Fluorosulfonyl)phenyl)boronic acid serves as an excellent coupling partner in these reactions, allowing for the introduction of the 3-(fluorosulfonyl)phenyl moiety into a wide range of molecular scaffolds.
General Suzuki-Miyaura Coupling Workflow:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
Objective: To couple (3-(Fluorosulfonyl)phenyl)boronic acid with an aryl bromide.
Materials:
-
(3-(Fluorosulfonyl)phenyl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃], 2-3 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylformamide [DMF])
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a Schlenk flask or a microwave vial, add the aryl bromide, (3-(Fluorosulfonyl)phenyl)boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices:
-
Catalyst: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For challenging couplings, more sophisticated catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos), may be necessary.
-
Base: The base is crucial for the activation of the boronic acid in the catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. The polarity of the solvent can also affect the reaction outcome.
Precursor to Covalent Inhibitors
The fluorosulfonyl group is a latent electrophile that can undergo sulfur(VI) fluoride exchange (SuFEx) chemistry. This reactivity can be harnessed in drug design to form a covalent bond with nucleophilic amino acid residues (e.g., lysine, serine, tyrosine) in a protein target. This covalent modification can lead to irreversible inhibition, which can offer advantages in terms of potency and duration of action. The placement of the boronic acid at the meta position provides a vector for elaborating the molecule to achieve high-affinity binding to the target protein before the covalent interaction occurs.
Analytical Characterization
The identity and purity of (3-(Fluorosulfonyl)phenyl)boronic acid are typically confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons will exhibit characteristic splitting patterns.
-
¹³C NMR: Shows the signals for all the carbon atoms in the molecule.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom in the fluorosulfonyl group.
-
¹¹B NMR: This technique is particularly useful for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.[8] It's important to note that boronic acids can exist in equilibrium with their trimeric anhydrides (boroxines), which can lead to complex NMR spectra.[6]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for the analysis of boronic acids.[9][10]
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight.
Conclusion
(3-(Fluorosulfonyl)phenyl)boronic acid is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its ability to participate in robust C-C bond-forming reactions, coupled with the unique properties of the fluorosulfonyl group, makes it a powerful tool for the construction of novel and complex molecules with potential therapeutic applications. The synthetic and analytical protocols outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this important reagent in their scientific endeavors. As the quest for more selective and potent drugs continues, the strategic application of functionalized boronic acids like (3-(Fluorosulfonyl)phenyl)boronic acid will undoubtedly play an increasingly significant role in shaping the future of drug discovery.
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